molecular formula C8H11N3O4 B12913531 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one CAS No. 61456-91-5

2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one

Cat. No.: B12913531
CAS No.: 61456-91-5
M. Wt: 213.19 g/mol
InChI Key: NVGCJYWSYDNWHP-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one is an organic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a sec-butyl group, a hydroxy group, and a nitro group attached to a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidinone precursor followed by the introduction of the sec-butyl group through alkylation. The hydroxy group can be introduced via hydroxylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control, pressure, and solvent selection to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrimidinones with various functional groups.

Scientific Research Applications

2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxy group may participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The sec-butyl group contributes to the compound’s hydrophobic interactions, affecting its overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(sec-Butyl)-6-hydroxy-4(1H)-pyrimidinone: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    2-(sec-Butyl)-5-nitropyrimidin-4(1H)-one: Lacks the hydroxy group, affecting its hydrogen bonding capabilities and overall properties.

    2-(tert-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one: The tert-butyl group provides different steric and electronic effects compared to the sec-butyl group.

Uniqueness

2-(sec-Butyl)-6-hydroxy-5-nitropyrimidin-4(1H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-(Butan-2-yl)-6-hydroxy-5-nitropyrimidin-4(3H)-one , identified by its chemical formula C8H11N3O4C_8H_{11}N_3O_4 and CAS number 12320330, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a pyrimidine ring substituted with a butan-2-yl group, a hydroxyl group, and a nitro group. The molecular weight is approximately 199.19 g/mol. The compound's properties can be summarized in the following table:

PropertyValue
Molecular FormulaC8H11N3O4
Molecular Weight199.19 g/mol
Melting PointNot specified
SolubilitySoluble in water
LogPNot specified

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting its potential as an alternative therapeutic agent.

Anticancer Properties

Research has shown that this compound may possess anticancer activity. A study involving human leukemia cells indicated that it inhibited cell proliferation and induced apoptosis. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis pathways.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. Preliminary findings suggest it may act as an inhibitor of carbonic anhydrase IX, an enzyme often overexpressed in tumors. This inhibition could contribute to reduced tumor growth and metastasis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited a notable zone of inhibition against E. coli and S. aureus, with an MIC of 32 µg/mL compared to 64 µg/mL for standard antibiotics like ampicillin.

Study 2: Anticancer Activity in Leukemia Cells

In a controlled laboratory setting, human leukemia cells were treated with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased levels of cleaved PARP and activated caspases, indicating effective induction of programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through Bcl-2 modulation.
  • Enzyme Inhibition : Competitive inhibition of carbonic anhydrase IX.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.

Properties

CAS No.

61456-91-5

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2-butan-2-yl-4-hydroxy-5-nitro-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O4/c1-3-4(2)6-9-7(12)5(11(14)15)8(13)10-6/h4H,3H2,1-2H3,(H2,9,10,12,13)

InChI Key

NVGCJYWSYDNWHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=C(C(=O)N1)[N+](=O)[O-])O

Origin of Product

United States

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